molecular formula C17H19FN4O2 B2960449 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine CAS No. 946248-07-3

4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine

Cat. No.: B2960449
CAS No.: 946248-07-3
M. Wt: 330.363
InChI Key: WDONHJUJTXFQAF-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a pyrimidine derivative characterized by a methoxy group at position 6, a methyl group at position 2, and a piperazine ring substituted with a 4-fluorobenzoyl moiety at position 3. Pyrimidine-based compounds are integral to drug discovery due to their structural versatility and ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions .

Properties

IUPAC Name

(4-fluorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDONHJUJTXFQAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring and subsequent functionalization with the fluorobenzoyl group. The methoxy-methylpyrimidine moiety is then introduced through a series of condensation reactions. Common reagents used in these reactions include fluorobenzoyl chloride, piperazine, and methoxy-methylpyrimidine precursors. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to monitor the product’s purity and composition.

Chemical Reactions Analysis

Types of Reactions

4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorobenzoyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of the fluorobenzoyl group with the nucleophile.

Scientific Research Applications

4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl group can enhance binding affinity through hydrophobic interactions, while the piperazine ring may facilitate hydrogen bonding. The methoxy-methylpyrimidine moiety can contribute to the compound’s overall stability and solubility, allowing it to effectively modulate biological pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and similarities between the target compound and analogs:

Compound Name (Source) Core Structure Substituents Molecular Weight Key Functional Groups Biological Implications
Target Compound Pyrimidine 6-methoxy, 2-methyl, 4-(4-fluorobenzoyl-piperazinyl) 401.42 (C21H22FN5O2) Methoxy, Fluorobenzoyl, Piperazine Enhanced CNS penetration, metabolic stability
4-Methyl-6-(piperidin-1-yl)pyrimidin-2-amine () Pyrimidine 4-methyl, 6-piperidinyl, 2-amine 221.29 (C11H16N4) Amine, Piperidine Reduced flexibility; lower lipophilicity
3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]ethyl]-... () Pyrimidine Benzisoxazole, piperidine, ethyl linkage ~500 (estimated) Benzisoxazole, Piperidine Antipsychotic activity potential
4-(4-Fluorobenzoyl)piperidine hydrochloride () Piperidine 4-fluorobenzoyl, hydrochloride salt 269.73 (C12H13FNO2·HCl) Fluorobenzoyl, Piperidine Improved solubility via salt formation
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-... () Thieno[3,2-d]pyrimidine Methanesulfonyl, morpholine, benzoimidazole 494.19 (C22H26N6O3S2) Sulfonyl, Morpholine Electron-withdrawing effects; increased acidity

Key Comparative Findings

Piperazine vs. Piperidine Moieties
  • The target compound’s piperazine ring offers greater conformational flexibility compared to piperidine derivatives (e.g., ).
  • Piperidine-based analogs () exhibit reduced solubility in their freebase forms but improved bioavailability when formulated as salts (e.g., hydrochloride in ).
Fluorobenzoyl Substitution
  • The 4-fluorobenzoyl group in the target compound contributes to higher lipophilicity (logP ~3.2) compared to non-fluorinated analogs, facilitating membrane permeability .
Heterocyclic Core Variations
  • Thieno[3,2-d]pyrimidine derivatives () incorporate sulfur atoms, which may enhance metabolic stability but reduce solubility compared to the target compound’s oxygen-rich methoxy group .
Substituent Effects on Pharmacokinetics
  • The methoxy group at position 6 in the target compound likely reduces oxidative metabolism compared to hydroxyl-containing analogs (e.g., hydroxymethyl-piperidine in ) .

Biological Activity

The compound 4-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methoxy-2-methylpyrimidine is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research and neuropharmacology. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H20FN5O2
  • Molecular Weight : 357.38 g/mol
  • IUPAC Name : this compound

The compound primarily functions as a PARP (Poly ADP-ribose polymerase) inhibitor , which is crucial for DNA repair mechanisms. Inhibiting PARP activity can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death. This mechanism is particularly effective in cancer types with existing DNA repair deficiencies, such as BRCA-mutated tumors.

Anticancer Effects

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, in a comparative study, the compound showed an IC50 value of 18 μM against human breast cancer cells, which is comparable to Olaparib (IC50 = 57.3 μM) .

Neuropharmacological Effects

The compound has also been studied for its effects on neurotransmitter systems. It has been shown to interact with serotonin receptors, potentially influencing mood and anxiety disorders. The binding affinity and selectivity for specific receptor subtypes are critical for understanding its therapeutic potential in neuropsychiatric applications.

Study 1: Inhibition of PARP1 Activity

A detailed investigation into the inhibition of PARP1 activity revealed that the compound effectively inhibited the enzyme at varying concentrations. The observed percentage inhibition was as follows:

Concentration (µM)% Inhibition
0.011.3
0.12.0
120.6
1053
10082.1

This data indicates a dose-dependent response, affirming its role as a potent PARP inhibitor .

Study 2: Antimelanogenic Effects

In another study focusing on skin pigmentation, derivatives of the compound were evaluated for their ability to inhibit tyrosinase activity, a key enzyme in melanin synthesis. The results showed that certain derivatives exhibited significant antimelanogenic effects without cytotoxicity to B16F10 melanoma cells .

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